3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O8S/c1-15-8-9-17(14-21(15)28(32)33)24(29)36-23-22(16(2)25-26(23)18-6-4-3-5-7-18)37(34,35)20-12-10-19(11-13-20)27(30)31/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMVBRGFKBZQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Nitration: The nitro groups can be introduced through nitration reactions using nitric acid and sulfuric acid.
Esterification: The final esterification step involves the reaction of the pyrazole derivative with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having a benzoic acid derivative with a halogen substituent.
4,4’-Dichlorobenzophenone: Shares the benzophenone core with halogen substituents.
Cresols: Methylphenols that share the aromatic ring with methyl and hydroxyl groups.
Uniqueness
What sets 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate apart is its combination of multiple functional groups (nitro, sulfonyl, and ester) on a pyrazole core
Biological Activity
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate is a complex organic compound belonging to the pyrazole class. Its unique structure, characterized by various functional groups, suggests potential biological activities that merit investigation. This article reviews the compound's biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 497.91 g/mol. The compound features a sulfonyl group, nitro groups, and a pyrazole ring, contributing to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 497.91 g/mol |
| Molecular Formula | C23H16N3O6S |
| LogP | 4.6053 |
| Polar Surface Area | 97.433 Ų |
| Hydrogen Bond Acceptors | 12 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The presence of nitro and sulfonyl groups in this compound may enhance its interaction with biological targets.
Antimicrobial Activity
In studies assessing antimicrobial properties, derivatives of pyrazole have shown effectiveness against various bacterial strains. For instance, compounds with similar functional groups have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been documented in numerous studies. For example, molecular docking studies indicate that these compounds can interact with specific cancer-related enzymes or receptors, potentially leading to apoptosis in cancer cells . Preliminary in vitro studies on similar compounds have shown inhibition of cell proliferation in several cancer cell lines, including breast and colon cancer .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation . This suggests that the compound may be beneficial in treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The nitro groups may participate in redox reactions, altering enzyme activity.
- Receptor Modulation : The pyrazole ring can interact with various receptors, potentially modulating their activity.
- Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have examined the biological activity of related pyrazole compounds:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that certain pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against infections .
- Anticancer Research : In vitro testing on pyrazole analogs revealed IC50 values indicating potent anticancer effects against various cancer cell lines. One study found that modifications to the pyrazole structure enhanced cytotoxicity against breast cancer cells by over 50% compared to control groups .
Q & A
Q. What are the key synthetic methodologies for preparing 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methyl-3-nitrobenzoate?
The synthesis involves multi-step organic reactions starting with precursors like 4-methyl-3-nitrobenzoic acid and 4-nitrobenzenesulfonyl chloride. A typical route includes:
- Pyrazole ring formation : Condensation of hydrazine derivatives with β-ketoesters under acidic/basic conditions .
- Sulfonylation : Reaction of the pyrazole intermediate with 4-nitrobenzenesulfonyl chloride in anhydrous conditions to introduce the sulfonyl group .
- Esterification : Coupling the sulfonylated pyrazole with 4-methyl-3-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm regiochemistry of nitro and sulfonyl groups .
- FT-IR : Identification of sulfonyl (S=O, ~1350 cm) and nitro (N=O, ~1520 cm) stretches .
- HPLC-MS : To assess purity and molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antibacterial or enzyme inhibition data may arise from:
- Substituent effects : Minor changes in nitro group positioning (e.g., para vs. meta) alter electronic properties and bioactivity .
- Experimental variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (e.g., broth microdilution vs. agar diffusion) .
Methodological recommendation : Standardize assays using reference compounds (e.g., ciprofloxacin for antibacterial studies) and report MIC (minimum inhibitory concentration) values with error margins .
Q. What strategies optimize regioselectivity during pyrazole ring functionalization?
Regioselectivity in sulfonylation or nitro group introduction is influenced by:
- Steric effects : Bulky substituents (e.g., phenyl at position 1) direct electrophilic attack to less hindered positions .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate specific sites. Computational tools like DFT (density functional theory) can predict reactive sites .
Example : Copper(I)-catalyzed "click" reactions improve regiocontrol in triazole-pyrazole hybrids .
Q. How does the compound’s stability under thermal or photolytic conditions impact experimental design?
The nitro and sulfonyl groups may decompose under UV light or high temperatures.
- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (>200°C recommended for storage) .
- Photolytic stability : Conduct accelerated stability studies in UV-vis light and use amber glassware for light-sensitive reactions .
Q. What pharmacophore features are critical for its potential as a kinase inhibitor?
The compound’s pharmacophore includes:
- Sulfonyl group : Hydrogen bond acceptor for ATP-binding pocket interactions.
- Nitro groups : Enhance electron-deficient character, favoring π-π stacking with aromatic residues .
Validation : Mutagenesis studies (e.g., replacing nitro with methoxy) and molecular docking (e.g., AutoDock Vina) can confirm binding hypotheses .
Q. How can reaction yields be improved in large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of nitro groups) and improve heat dissipation .
- Catalyst optimization : Use Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for azide-alkyne cycloadditions, achieving >60% yields .
Q. What crystallographic data supports the compound’s structural conformation?
Single-crystal X-ray diffraction confirms:
- Dihedral angles : Between pyrazole and benzene rings (e.g., 85.2° for 1-phenyl-3-(4’-nitrophenyl) derivatives) .
- Intermolecular interactions : Hydrogen bonding between sulfonyl oxygen and adjacent nitro groups stabilizes the crystal lattice .
Q. How do electron-deficient substituents (e.g., nitro, sulfonyl) influence its reactivity in nucleophilic substitution?
Q. What computational models predict its electronic properties for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
